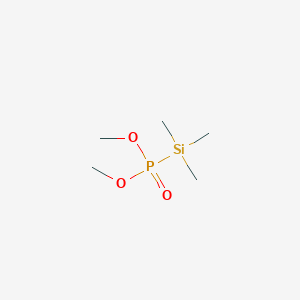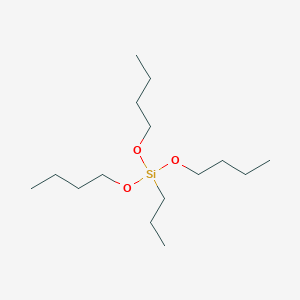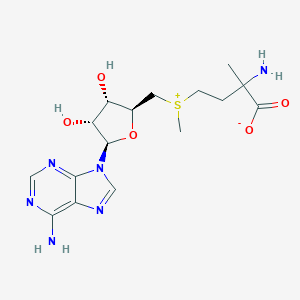
C.I. Pigment Orange 34
Overview
Description
C.I. Pigment Orange 34, also known as Suntone™ Pigment Orange 34 or Fast Orange RL70 , is a reddish-orange pigment . It belongs to the chemical class of DI-AZO . It is commonly used in various applications such as decorative paints, industrial paints, automobile paint, powder coatings, and master batches .
Synthesis Analysis
The synthesis of C.I. Pigment Orange 34 involves a diazotization coupling reaction . The raw materials used are 3,3’-dichlorobenzidine (DCB) and p-tolylpyrazolone . The reaction yields a mixture of C.I. Pigment Orange 34 and water . To improve the dispersibility of the pigment, 110-Type polyethylene wax (PE) is added under heating conditions . This combines the pigment with the melted PE outer layer to yield pre-dispersed Pigment Orange 34 (PPO34) with uniform morphology and good dispersibility .
Molecular Structure Analysis
The molecular formula of C.I. Pigment Orange 34 is C34H28Cl2N8O2 . It belongs to the chemical class of disazopyrazolone .
Physical And Chemical Properties Analysis
C.I. Pigment Orange 34 is an orange powder . It has a specific gravity between 1.30 and 1.50 , a bulk volume between 4.8 and 5.3 l/kg , and an average particle size between 100 and 200 nanometers . It has an oil absorption of less than or equal to 40 cc , a bulk density of 1.3 gm/cm3 , and a pH value between 6 and 7 .
Scientific Research Applications
Electrokinetic Properties of Pigments
- Hybrid pigments obtained by adsorbing dyes like C.I. Basic Orange 14 on silica supports exhibit significant changes in electrokinetic character, especially when the silica surface is modified with aminosilane. This modification impacts the ionization of groups on the surface, altering the pigment's properties (Jesionowski et al., 2012).
Genotoxic Hazards
- Azo pigments, including C.I. Pigment Orange 34, are used extensively in various industries but their genotoxic and carcinogenic potential is a concern. Some structurally related colorants, such as C.I. Solvent Yellow 14, have shown evidence of genotoxicity, raising questions about the safety of similar compounds (Møller & Wallin, 2000).
DNA Damage Assessment
- Research on the genotoxic effects of C.I. Pigment Orange 34 and C.I. Pigment Yellow 12 in rat hepatocytes found that both pigments could cause DNA damage, comparable to certain food carcinogens. This highlights the need for further investigation into the safety of these pigments (Møller et al., 1998).
Pigment Decomposition in Polymers
- Diarylide pigments like C.I. Pigment Orange 34 can undergo thermal cleavage above 200°C, leading to the formation of degradation products and the release of aromatic amines. This has implications for their use in high-temperature applications (Az et al., 1991).
Synthesis Methods and Applications
- Various methods for synthesizing pigments, including those based on CeO2 doped with ions to produce orange colors, are being explored. This research focuses on optimizing synthesis conditions and evaluating the color properties and structures of these pigments (Šulcová et al., 2012).
Kinetics of Pigment Production
- The production kinetics of orange pigments by Monascus ruber in submerged fermentation have been studied, revealing factors that affect pigment production. These pigments have potential industrial applications due to their low solubility, which facilitates downstream operations (Vendruscolo et al., 2016).
Safety and Hazards
C.I. Pigment Orange 34 may form a combustible dust concentration in air . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of contact, rinse with water and seek medical attention if necessary .
Future Directions
While specific future directions for C.I. Pigment Orange 34 are not mentioned in the available resources, its use in various applications such as paints, coatings, and plastics suggests that research and development efforts may focus on improving its properties and expanding its applications. Further studies could also explore its potential uses in other industries.
properties
IUPAC Name |
4-[[2-chloro-4-[3-chloro-4-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28Cl2N8O2/c1-19-5-11-25(12-6-19)43-33(45)31(21(3)41-43)39-37-29-15-9-23(17-27(29)35)24-10-16-30(28(36)18-24)38-40-32-22(4)42-44(34(32)46)26-13-7-20(2)8-14-26/h5-18,31-32H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBAAMBCJDNDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)C)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Cl2N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864640 | |
| Record name | C.I. Pigment Orange 34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Other Solid; Other Solid | |
| Record name | 3H-Pyrazol-3-one, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4,4'-((3,3'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(2,4-dihydro-5-methyl-2-(p-tolyl)-3H-pyrazol-3-one) | |
CAS RN |
15793-73-4 | |
| Record name | Pigment Orange 34 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irgalite orange F2G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Orange 34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(p-tolyl)-3H-pyrazol-3-one] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















